molecular formula C23H20Cl3NO3 B11711283 3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide

3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide

Cat. No.: B11711283
M. Wt: 464.8 g/mol
InChI Key: OUERYRXNHLOGKB-UHFFFAOYSA-N
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Description

3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide is a complex organic compound characterized by multiple chlorine substitutions and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzamides.

Scientific Research Applications

3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline

Uniqueness

3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C23H20Cl3NO3

Molecular Weight

464.8 g/mol

IUPAC Name

3,5-dichloro-N-[5-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C23H20Cl3NO3/c1-12(2)16-6-4-13(3)8-21(16)30-20-7-5-14(24)11-19(20)27-23(29)17-9-15(25)10-18(26)22(17)28/h4-12,28H,1-3H3,(H,27,29)

InChI Key

OUERYRXNHLOGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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